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Compound of Interest

Compound Name:
N-hydroxy-7-(2-

naphthylthio)heptanamide

Cat. No.: B1673323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for N-hydroxy-7-(2-
naphthylthio)heptanamide, a molecule of interest for its potential as a histone deacetylase

(HDAC) inhibitor. While a specific, published end-to-end synthesis is not readily available, this

guide outlines a robust and scientifically sound multi-step approach based on well-established

organic chemistry principles and analogous transformations. The pathway is designed to be

practical for a laboratory setting and provides detailed experimental protocols for each key

step.

Proposed Synthetic Pathway
The synthesis of N-hydroxy-7-(2-naphthylthio)heptanamide can be logically approached in a

three-step sequence, starting from commercially available 7-bromoheptanoic acid and 2-

naphthalenethiol. The overall strategy involves the initial formation of the key intermediate, 7-

(2-naphthylthio)heptanoic acid, followed by its conversion to the final N-hydroxyamide product.

The proposed pathway is as follows:

Step 1: S-Alkylation - Synthesis of 7-(2-naphthylthio)heptanoic acid through the nucleophilic

substitution of the bromide in 7-bromoheptanoic acid by the thiolate of 2-naphthalenethiol.
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Step 2: Acyl Chloride Formation - Conversion of the resulting carboxylic acid into a more

reactive acyl chloride intermediate.

Step 3: N-Hydroxyamidation - Reaction of the acyl chloride with hydroxylamine to yield the

target compound, N-hydroxy-7-(2-naphthylthio)heptanamide.

Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of 7-(2-naphthylthio)heptanoic acid
This step involves the formation of a carbon-sulfur bond via an S-alkylation reaction.

Reaction Scheme:

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

7-bromoheptanoic

acid
211.09 5.00 g 23.7 mmol

2-naphthalenethiol 160.23 3.80 g 23.7 mmol

Sodium hydroxide

(NaOH)
40.00 1.90 g 47.5 mmol

Ethanol (EtOH) 46.07 100 mL -

Water (H₂O) 18.02 50 mL -

Hydrochloric acid

(HCl), 2M
- As needed -

Ethyl acetate (EtOAc) - For extraction -

Brine - For washing -

Anhydrous sodium

sulfate (Na₂SO₄)
- For drying -
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Procedure:

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser,

dissolve 2-naphthalenethiol (3.80 g, 23.7 mmol) and sodium hydroxide (1.90 g, 47.5 mmol)

in a mixture of ethanol (100 mL) and water (50 mL).

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the

sodium 2-naphthalenethiolate salt.

Add 7-bromoheptanoic acid (5.00 g, 23.7 mmol) to the reaction mixture.

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

After completion, allow the mixture to cool to room temperature and remove the ethanol

under reduced pressure using a rotary evaporator.

Acidify the remaining aqueous solution to a pH of approximately 2-3 with 2M hydrochloric

acid. A precipitate should form.

Extract the product with ethyl acetate (3 x 75 mL).

Combine the organic layers and wash with brine (2 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude 7-(2-naphthylthio)heptanoic acid.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Expected Yield: 75-85%

Step 2: Synthesis of 7-(2-naphthylthio)heptanoyl
chloride
This step activates the carboxylic acid for the subsequent reaction with hydroxylamine.

Reaction Scheme:
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Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

7-(2-

naphthylthio)heptanoi

c acid

288.41 4.00 g 13.9 mmol

Thionyl chloride

(SOCl₂)
118.97 2.0 mL (2.38 g) 20.0 mmol

Dichloromethane

(DCM), anhydrous
- 50 mL -

N,N-

Dimethylformamide

(DMF)

- 1-2 drops (catalyst)

Procedure:

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser

connected to a gas trap (to neutralize HCl and SO₂), add 7-(2-naphthylthio)heptanoic acid

(4.00 g, 13.9 mmol) and anhydrous dichloromethane (50 mL).

Add a catalytic amount of N,N-dimethylformamide (1-2 drops) to the suspension.

Slowly add thionyl chloride (2.0 mL, 20.0 mmol) to the mixture at room temperature.

Heat the reaction mixture to reflux for 2-3 hours. The reaction can be monitored by the

cessation of gas evolution.

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting 7-(2-

naphthylthio)heptanoyl chloride is typically used in the next step without further purification.
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Step 3: Synthesis of N-hydroxy-7-(2-
naphthylthio)heptanamide
This is the final step to produce the target N-hydroxyamide.

Reaction Scheme:

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

7-(2-

naphthylthio)heptanoy

l chloride

306.85 (from Step 2) ~13.9 mmol

Hydroxylamine

hydrochloride

(NH₂OH·HCl)

69.49 1.45 g 20.9 mmol

Triethylamine (TEA) 101.19 4.0 mL (2.82 g) 27.8 mmol

Dichloromethane

(DCM), anhydrous
- 75 mL -

Tetrahydrofuran

(THF), anhydrous
- 25 mL -

Procedure:

In a 250 mL round-bottom flask, prepare a solution of hydroxylamine hydrochloride (1.45 g,

20.9 mmol) and triethylamine (4.0 mL, 27.8 mmol) in a mixture of anhydrous

dichloromethane (75 mL) and anhydrous tetrahydrofuran (25 mL). Stir this mixture at 0 °C for

30 minutes.

Dissolve the crude 7-(2-naphthylthio)heptanoyl chloride from Step 2 in anhydrous

dichloromethane (25 mL).
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Slowly add the solution of the acyl chloride to the hydroxylamine solution at 0 °C with

vigorous stirring.

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by TLC.

Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by column chromatography on silica gel using a suitable

eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-
hydroxy-7-(2-naphthylthio)heptanamide.

Expected Yield: 60-75%

Data Presentation
Table 1: Physicochemical Properties of Key Compounds

Compound Molecular Formula
Molar Mass ( g/mol
)

Appearance

7-bromoheptanoic

acid
C₇H₁₃BrO₂ 211.09

Colorless to light

yellow liquid

2-naphthalenethiol C₁₀H₈S 160.23
White to off-white

solid

7-(2-

naphthylthio)heptanoi

c acid

C₁₇H₂₀O₂S 288.41
White to pale yellow

solid

N-hydroxy-7-(2-

naphthylthio)heptana

mide

C₁₇H₂₁NO₂S 303.42
White to off-white

solid
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Table 2: Summary of Reaction Conditions and Expected Yields

Step
Reaction
Type

Key
Reagents

Solvent
Temperat
ure

Time (h)
Expected
Yield (%)

1
S-

Alkylation
NaOH EtOH/H₂O Reflux 4-6 75-85

2

Acyl

Chloride

Formation

SOCl₂,

DMF (cat.)
DCM Reflux 2-3

>95

(crude)

3

N-

Hydroxyam

idation

NH₂OH·HC

l, TEA
DCM/THF 0 °C to RT 12-16 60-75

Visualizations
Synthesis Pathway Diagram
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7-bromoheptanoic acid

7-(2-naphthylthio)heptanoic acid

NaOH, EtOH/H₂O
Reflux

2-naphthalenethiol

7-(2-naphthylthio)heptanoyl chloride

SOCl₂, cat. DMF
DCM, Reflux N-hydroxy-7-(2-naphthylthio)heptanamide

NH₂OH·HCl, TEA
DCM/THF, 0°C to RT

Preparation of Hydroxylamine Reagent

Reaction

Workup and Purification

Dissolve NH₂OH·HCl and TEA
in DCM/THF

Stir at 0°C for 30 min

Add Acyl Chloride solution to
Hydroxylamine reagent at 0°C

Dissolve Acyl Chloride
in DCM Warm to RT and stir for 12-16h

Wash with H₂O and Brine

Dry over Na₂SO₄

Concentrate in vacuo

Purify by Column Chromatography

Click to download full resolution via product page
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To cite this document: BenchChem. [Synthesis of N-hydroxy-7-(2-naphthylthio)heptanamide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673323#synthesis-pathway-of-n-hydroxy-7-2-
naphthylthio-heptanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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